4-Chlorocarbonylphenylboronic acid

Description

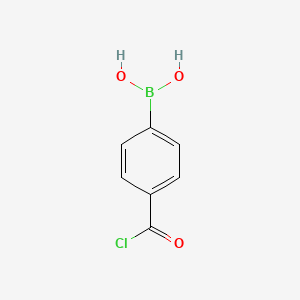

4-Chlorocarbonylphenylboronic acid (CAS No. 332154-57-1) is an organoboron compound with the molecular formula C₇H₆BClO₃. Its structure features a boronic acid group (-B(OH)₂) and a chlorocarbonyl (-COCl) substituent in the para position on the benzene ring (Fig. 1). This dual functionality enables diverse reactivity, making it valuable in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name |

(4-carbonochloridoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKQVAQLGLIPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571795 | |

| Record name | [4-(Chlorocarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332154-57-1 | |

| Record name | [4-(Chlorocarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chlorocarbonyl)phenylboronic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocarbonylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of (4-chlorocarbonylphenyl)boronic anhydride with potassium hydroxide in a suitable solvent under an inert atmosphere . The reaction typically requires controlled temperature and time to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocarbonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols or aldehydes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

4-Chlorocarbonylphenylboronic acid has diverse applications in scientific research:

Biology: The compound is employed in the synthesis of biologically active molecules and as a tool for studying enzyme inhibition.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chlorocarbonylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The chlorocarbonyl group can also participate in various chemical transformations, enhancing the compound’s versatility.

Comparison with Similar Compounds

Key Properties:

- Molecular weight : 200.38 g/mol.

- Reactivity : The chlorocarbonyl group facilitates nucleophilic acyl substitution, while the boronic acid moiety participates in Suzuki-Miyaura cross-coupling reactions .

- Applications : Used in synthesizing dyes, pharmaceuticals, and complex molecular architectures. Its role in glucose-responsive insulin delivery systems highlights its biomedical relevance .

Comparison with Similar Compounds

Chlorophenylboronic Acids with Different Substituents

Structural Insights :

- The chlorocarbonyl group in 4-chlorocarbonylphenylboronic acid offers unique reactivity compared to simple chloro substituents, enabling peptide bond formation or esterification .

- Dichloro and trifluoromethyl derivatives exhibit stronger electron-withdrawing effects, enhancing electrophilicity in cross-couplings .

Carboxy-Substituted Chlorophenylboronic Acids

Comparison :

Fluorinated Chlorophenylboronic Acids

Key Finding : Fluorine substitution enhances metabolic stability and bioavailability, making these analogs preferable in pharmacokinetic optimization .

Derivatives with Additional Functional Groups

Insight : Carbamoyl and aryl groups expand utility in molecular recognition and drug-target interactions .

Biological Activity

Overview

4-Chlorocarbonylphenylboronic acid (CCPBA) is a boronic acid derivative known for its unique chemical structure, which imparts significant biological activity. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development, particularly in targeting various enzymes and pathways involved in disease processes.

- Chemical Formula : CHBClO

- Molecular Weight : 189.38 g/mol

- CAS Number : 15345913

The biological activity of CCPBA primarily stems from its ability to form reversible covalent bonds with target biomolecules, particularly enzymes. This interaction is crucial for inhibiting enzyme activity, making it a valuable candidate for therapeutic applications.

Key Mechanisms Include :

- Enzyme Inhibition : CCPBA can inhibit serine proteases by forming covalent bonds with the active site serine residue, disrupting their function and providing insights into enzyme mechanisms .

- Binding to Diols : Like other boronic acids, CCPBA exhibits a strong affinity for diols, which is pivotal in developing glucose-responsive systems .

- Modulation of Signaling Pathways : The compound influences various cellular signaling pathways, including MAPK/ERK pathways, which are essential for cell proliferation and differentiation .

Pharmacological Potential

CCPBA's boronic acid moiety is particularly useful in the development of inhibitors for various therapeutic targets, including:

- Cancer Therapy : Its ability to inhibit specific enzymes involved in tumor progression makes it a candidate for anti-cancer drug development.

- Diabetes Management : The glucose-binding properties of boronic acids suggest potential applications in designing glucose-sensitive insulin delivery systems .

Toxicity and Safety

Research indicates that CCPBA exhibits low cytotoxicity at specific concentrations. In studies evaluating inflammatory potential, compounds similar to CCPBA showed minimal effects on cell survival and did not induce significant inflammatory responses at lower doses .

Case Studies

- Glucose-Sensitive Insulin Delivery Systems

-

Enzyme Inhibition Studies

- Research on the inhibition of serine proteases demonstrated that CCPBA could effectively bind to active sites, providing insights into its potential as a therapeutic agent against diseases where these enzymes play a critical role .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHBClO |

| Molecular Weight | 189.38 g/mol |

| CAS Number | 15345913 |

| Enzyme Target | Serine proteases |

| Toxicity (Cell Survival at 80 nM) | >80% survival |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.